2-Amino-2-(3-iodophenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(3-iodophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H9ClINO2 and a molecular weight of 313.52 g/mol . This compound is characterized by the presence of an amino group, an iodophenyl group, and an acetic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-iodophenylacetonitrile with aqueous sodium hydroxide under reflux conditions, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable catalysts, followed by purification steps such as recrystallization or chromatography to obtain high-purity 2-Amino-2-(3-iodophenyl)acetic acid hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-iodophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted phenylacetic acids, amides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(3-iodophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-iodophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and iodophenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-Iodophenylacetic acid: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
2-Amino-2-(3-iodophenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and an iodophenyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9ClINO2 |
---|---|
Molecular Weight |
313.52 g/mol |
IUPAC Name |
2-amino-2-(3-iodophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8INO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
InChI Key |
QTCJENXDRBIGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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